

The Chemical Profile of Vadocaine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vadocaine

Cat. No.: B1683469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Vadocaine**, a molecule of interest within the field of pharmacology. This document details its chemical structure, synthesizes available data on its physicochemical characteristics, and outlines relevant experimental methodologies.

Chemical Structure and Identification

Vadocaine, also known by its IUPAC name N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide, is a tertiary amine and an amide.^[1] Its chemical identity is established by the following identifiers:

- IUPAC Name: N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide^[1]
- Molecular Formula: C₁₈H₂₈N₂O₂^[1]
- Molecular Weight: 304.4 g/mol ^[1]
- CAS Number: 72005-58-4^[1]
- SMILES String: A line notation representation of the molecular structure.

The fundamental structure of **Vadocaine** is characterized by a substituted phenyl ring linked via an amide bond to a propanamide chain, which in turn is connected to a 2-methylpiperidine

ring.

Physicochemical Properties

Quantitative data on the physicochemical properties of **Vadocaine** are not extensively available in the public domain. However, by examining its structural analogue, Lidocaine, we can infer certain characteristics. The table below summarizes key physicochemical parameters for Lidocaine, which can serve as a reference point for estimating the properties of **Vadocaine**.

Property	Lidocaine	Vadocaine (Predicted)	Measurement Method
pKa	7.61 - 8.06	Similar range expected	Spectrophotometry, Potentiometry[2]
logP (Octanol/Water)	2.3 - 2.43	Expected to be slightly higher due to increased alkyl substitution	Spectrophotometry, Gas Chromatography[2]
Aqueous Solubility	Low	Low	UV-Visible Spectrophotometry

Note: The predicted properties for **Vadocaine** are based on its structural similarity to Lidocaine and general principles of medicinal chemistry. Experimental verification is required for precise values.

Synthesis of Vadocaine: A Proposed Experimental Protocol

A definitive, published synthesis protocol for **Vadocaine** is not readily available. However, based on the well-established synthesis of Lidocaine, a structurally similar local anesthetic, a plausible synthetic route for **Vadocaine** can be proposed.[3][4][5] The synthesis would likely proceed in two main steps:

- **Amide Formation:** Reaction of 2-methoxy-4,6-dimethylaniline with 3-chloropropanoyl chloride to form the intermediate N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline.

- Nucleophilic Substitution: Reaction of the chloro-intermediate with 2-methylpiperidine to yield **Vadocaine**.

Detailed Methodology:

Step 1: Synthesis of N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline

- In a clean, dry 125 mL Erlenmeyer flask, dissolve 2-methoxy-4,6-dimethylaniline in glacial acetic acid.[5]
- To this solution, add 3-chloropropanoyl chloride.
- Warm the reaction mixture gently on a steam bath to approximately 40-50°C for 10-15 minutes.[3]
- Cool the mixture and then add a solution of sodium acetate in water to precipitate the product.[3][5]
- Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.
- Allow the product to air-dry completely.

Step 2: Synthesis of **Vadocaine**

- In a round-bottom flask, combine the N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline from Step 1 with toluene.[4]
- Add an excess of 2-methylpiperidine to the mixture.
- Attach a reflux condenser and heat the mixture under reflux for approximately 90 minutes.[4][5]
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water and then extract with 3M HCl to move the amine product into the aqueous phase.[4]

- Make the aqueous layer strongly basic with the addition of 30% KOH solution to precipitate the free base of **Vadocaine**.[\[3\]](#)[\[5\]](#)
- Extract the product into a suitable organic solvent (e.g., pentane or diethyl ether).[\[3\]](#)
- Wash the organic layer with water, dry over an anhydrous salt (e.g., Na_2CO_3), and evaporate the solvent to yield crude **Vadocaine**.
- The crude product can be further purified by recrystallization.

Analytical Methods

The purity and concentration of **Vadocaine** can be determined using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for the quantitative analysis of **Vadocaine**.[\[1\]](#)[\[6\]](#)[\[7\]](#) A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer would likely provide good separation.[\[6\]](#)
- UV-Visible Spectrophotometry: This method can be used for the quantitative determination of **Vadocaine** in various formulations by measuring its absorbance at a specific wavelength.[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential for the structural confirmation of the synthesized **Vadocaine** and any intermediates.
- Mass Spectrometry (MS): MS analysis would confirm the molecular weight of **Vadocaine**.

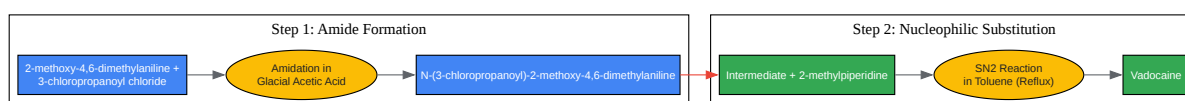
Potential Biological Activity Assays

To evaluate the pharmacological profile of **Vadocaine**, a series of in vitro and in vivo assays would be necessary. Given its structural similarity to local anesthetics, the following assays would be relevant:

- Sodium Channel Binding Assays: To determine the affinity (K_d) of **Vadocaine** for voltage-gated sodium channels, which are the primary targets of local anesthetics.

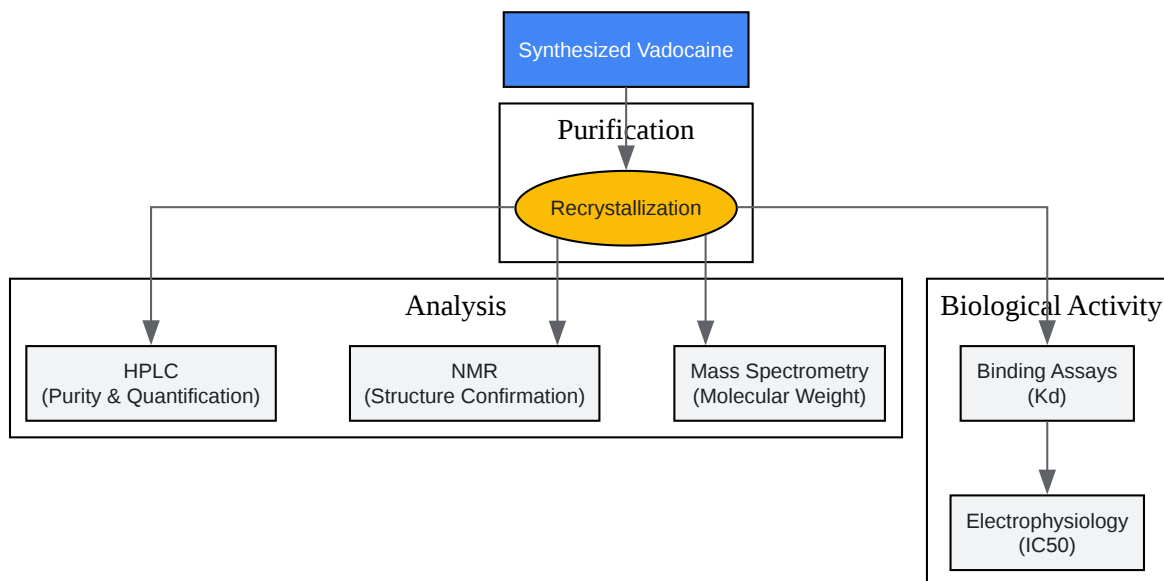
- Electrophysiological Assays: Using techniques like patch-clamp to measure the inhibitory effect (IC₅₀) of **Vadocaine** on sodium channel currents in neuronal cells.[9][10]
- In vivo Analgesia Models: To assess the local anesthetic efficacy of **Vadocaine** in animal models of pain.
- Antioxidant Activity Assays: As some local anesthetics like Lidocaine have shown antioxidant properties, assays such as the ABTS or DPPH radical scavenging assays could be employed to evaluate this potential activity for **Vadocaine**. [11][12]

Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **Vadocaine**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Vadocaine** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPLC Method for Analysis of Lidocaine | SIELC Technologies [sielc.com]
- 2. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]

- 6. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study [frontiersin.org]
- 12. Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Profile of Vadocaine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683469#what-is-the-chemical-structure-of-vadocaine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com